molecular formula C16H14N2O2S B12934413 N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide CAS No. 919103-47-2

N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide

货号: B12934413
CAS 编号: 919103-47-2
分子量: 298.4 g/mol
InChI 键: JMFQOIFEZPRRSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide is a chemical compound of interest in medicinal chemistry research, featuring a molecular scaffold that combines benzamide and 2-oxoindoline (isatin) moieties. This structure is closely related to other well-studied compounds, suggesting several potential research applications. The 2-oxo-2,3-dihydro-1H-indole (isatin) component is a privileged structure in drug discovery, known to be associated with a range of biological activities . Research on various isatin derivatives has demonstrated their potential as antimicrobial and anticancer agents . Furthermore, the specific incorporation of a sulfanyl-benzamide group is a structural feature found in known kinase inhibitors . For instance, the compound Axitinib, which shares a similar core structure, is a well-characterized potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors and is used in cancer research . This suggests that this compound may serve as a valuable intermediate or precursor for synthesizing more complex molecules targeting kinase enzymes or other biological pathways. Researchers can utilize this compound as a building block to develop novel therapeutic agents for oncology, infectious diseases, and other areas. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

属性

CAS 编号

919103-47-2

分子式

C16H14N2O2S

分子量

298.4 g/mol

IUPAC 名称

N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide

InChI

InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19)

InChI 键

JMFQOIFEZPRRSG-UHFFFAOYSA-N

规范 SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2

产品来源

United States

准备方法

Preparation of 2-Substituted Benzamide Intermediate

  • Starting Material: 2-aminobenzoic acid or 2-bromobenzoic acid derivatives.
  • Amidation: The carboxylic acid group is converted to the corresponding benzamide by reaction with methylamine or methylamine hydrochloride under coupling conditions (e.g., using coupling agents like EDCI, DCC, or via acid chloride intermediates).
  • Functionalization: Introduction of a leaving group (e.g., halogen or sulfonate ester) at the 2-position to facilitate subsequent nucleophilic substitution.

Synthesis of 2-Oxo-2,3-dihydro-1H-indole Derivative

  • The oxindole core is typically synthesized via cyclization of aniline derivatives with α-halo ketones or by oxidation of indoline precursors.
  • Functionalization at the 6-position (adjacent to the nitrogen) is achieved by selective halogenation (e.g., bromination or chlorination) to provide a reactive site for sulfur nucleophiles.

Formation of the Sulfanyl Linkage

  • Nucleophilic Substitution: The key step involves the reaction of the 6-halogenated oxindole with a thiolate anion derived from the benzamide intermediate.
  • Thiolate Generation: The thiolate is generated by deprotonation of the thiol precursor or by direct substitution if the benzamide contains a thiol or sulfide group.
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, at elevated temperatures (50–120 °C), often in the presence of a base like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Alternative Coupling: Transition metal-catalyzed coupling (e.g., copper-catalyzed Ullmann-type coupling) can also be employed to form the C–S bond efficiently.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Representative Reaction Scheme

Step Reactants Conditions Product/Intermediate
1 2-Bromobenzoic acid + Methylamine Coupling agent (EDCI/DCC), solvent (DCM), RT N-Methyl-2-bromobenzamide
2 Aniline derivative + α-halo ketone Cyclization, heat 6-Bromo-2-oxoindoline
3 N-Methyl-2-bromobenzamide + 6-Bromo-2-oxoindoline Base (K2CO3), DMF, 80 °C This compound
4 Purification Chromatography/Recrystallization Pure target compound

Research Findings and Optimization

  • Yield Optimization: Studies indicate that the use of polar aprotic solvents and strong bases improves the yield of the sulfanyl coupling step, minimizing side reactions such as elimination or over-oxidation.
  • Catalyst Use: Copper(I) iodide with ligands (e.g., 1,10-phenanthroline) has been reported to enhance the C–S bond formation efficiency, reducing reaction times and increasing selectivity.
  • Temperature Control: Maintaining moderate temperatures (70–90 °C) prevents decomposition of sensitive oxindole moieties.
  • Purity: High purity (>98%) is achievable with careful chromatographic separation, critical for pharmaceutical or biochemical applications.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Notes
Solvent DMF, DMSO, DCM Polar aprotic solvents preferred for nucleophilic substitution
Base K2CO3, NaH, Cs2CO3 Facilitates thiolate formation
Temperature 50–120 °C Optimized to balance reaction rate and stability
Catalyst CuI + ligand (optional) Enhances C–S coupling efficiency
Reaction Time 4–24 hours Dependent on scale and catalyst presence
Purification Silica gel chromatography, recrystallization Ensures high purity

化学反应分析

Types of Reactions

N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides and indole derivatives.

科学研究应用

作用机制

The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.

相似化合物的比较

Table 1: Key Structural Differences

Compound Name Core Structure Substituent at Position 6 Biological Target Reference
Target Compound Benzamide + Indole 2-oxo-2,3-dihydro-1H-indol-6-yl Not explicitly reported -
Axitinib (AG-013736) Benzamide + Indazole 3-[(E)-2-pyridin-2-ylethenyl] VEGFR 1/2/3, PDGFR
Nintedanib Esylate Benzamide + Indole Complex pyrrolopyridine-piperazine FGFR, PDGFR, VEGFR
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl + N,O-bidentate group Metal-catalyzed reactions

Key Observations :

  • Indole vs. Indazole : The target compound’s 2-oxo-dihydroindole group lacks the aromatic pyridine substitution seen in Axitinib’s indazole core. This difference may reduce VEGFR affinity but improve solubility due to the ketone group .
  • Complexity : Nintedanib’s pyrrolopyridine-piperazine substituents enhance multi-kinase inhibition (FGFR, VEGFR), whereas the target compound’s simpler structure may limit its target spectrum .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Compound Name Primary Targets Clinical Application Solubility Key Interactions
Target Compound Unknown Research stage Not reported Potential kinase interactions (inferred)
Axitinib VEGFR 1/2/3, PDGFR Advanced renal cell carcinoma 10 mmol/L (DMSO) Binds VEGFR-2 via sulfanyl bridge, pyridine
Nintedanib Esylate FGFR, VEGFR, PDGFR Idiopathic pulmonary fibrosis Low aqueous Binds ATP pockets via carboxylate group

Mechanistic Insights :

  • Axitinib’s pyridinylethenyl group enhances hydrophobic interactions with VEGFR-2’s active site, while its indazole core improves metabolic stability compared to indole derivatives .

生物活性

N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H14N2O2S
Molecular Weight: 302.36 g/mol
CAS Number: 919103-47-2

The compound features a thioether linkage and an indole-derived moiety, which are critical for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation: The compound has shown significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis: Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. Mechanistic studies suggest that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 phase, thereby preventing cancer cells from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:

Structural FeatureImpact on Activity
Thioether linkageEssential for binding to target proteins
Indole moietyContributes to cytotoxicity
Methyl group at nitrogenEnhances lipophilicity and cellular uptake

Modifications to the indole structure or the substitution pattern on the benzamide moiety can lead to variations in potency and selectivity against different cancer cell lines.

Study 1: Anticancer Activity

In a recent study, this compound was evaluated for its anticancer effects in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, corroborating in vitro findings .

Study 2: Mechanistic Insights

Another study focused on elucidating the molecular mechanisms underlying the compound's effects on cancer cells. Using flow cytometry and Western blotting techniques, researchers demonstrated that treatment led to increased levels of cleaved caspase 3 and PARP, markers indicative of apoptosis . Additionally, gene expression analysis revealed modulation of several key pathways involved in cell survival and proliferation.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between substituted indole and benzamide precursors. For example, microwave-assisted synthesis (as demonstrated for structurally similar compounds) can enhance reaction efficiency and yield . Optimization may include varying catalysts (e.g., palladium-based), solvents (DMSO or ethanol), and temperature gradients. Purification via column chromatography or recrystallization is critical to isolate the product .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR and mass spectrometry.

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodology : The compound exhibits limited water solubility (<1 mg/mL) but dissolves in DMSO (35 mg/mL when warmed). For biological assays, prepare stock solutions in DMSO at 10 mM and dilute in culture media to avoid solvent toxicity (<0.1% DMSO final concentration). Sonication or heating (37–50°C) may improve dispersion .
  • Validation : Measure solubility via UV-Vis spectroscopy or nephelometry.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Complement with FTIR for functional groups (e.g., sulfanyl, carbonyl) and 1^1H/13^13C NMR for proton/environment assignments .
  • Data Interpretation : Compare experimental XRD patterns with computational models (e.g., density functional theory) to validate bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodology : Perform dose-response assays (e.g., IC50_{50} determination) across multiple cell lines and kinase targets (VEGFR1–3, PDGFRβ). Use orthogonal validation methods:

  • Biochemical Assays : Fluorescence polarization for kinase inhibition.
  • Cellular Assays : Apoptosis markers (Annexin V) or proliferation assays (MTT).
    • Analysis : Apply statistical tools (e.g., ANOVA) to identify model-specific biases. Cross-reference with published SAR studies on indole-benzamide derivatives .

Q. What computational strategies are effective for predicting the compound’s binding mode with tyrosine kinase targets?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of VEGFR2 (PDB ID: 3DJ6) or PDGFRβ. Perform molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values. Mutagenesis studies can validate critical residues (e.g., ATP-binding pocket interactions) .

Q. How do polymorphic forms of the compound influence its pharmacological properties, and how can they be systematically analyzed?

  • Methodology : Generate polymorphs via solvent evaporation (e.g., ethanol vs. acetonitrile) or temperature cycling. Characterize using:

  • XRD : Identify lattice parameters and space groups.
  • DSC/TGA : Assess thermal stability and phase transitions.
    • Biological Impact : Compare dissolution rates and bioavailability in pharmacokinetic studies. For example, crystalline Form-XLI (patented) showed enhanced stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。